molecular formula C12H13N3O3 B12897757 [4-(2-Ethyl-2H-1,2,3-triazol-4-yl)phenoxy]acetic acid CAS No. 89220-98-4

[4-(2-Ethyl-2H-1,2,3-triazol-4-yl)phenoxy]acetic acid

Cat. No.: B12897757
CAS No.: 89220-98-4
M. Wt: 247.25 g/mol
InChI Key: RRVDJEXFNAMDKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(2-Ethyl-2H-1,2,3-triazol-4-yl)phenoxy]acetic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Ethyl-2H-1,2,3-triazol-4-yl)phenoxy]acetic acid typically involves the formation of the triazole ring followed by the attachment of the phenoxyacetic acid moiety. . The reaction conditions often include the use of copper(I) catalysts and can be carried out in various solvents such as water, ethanol, or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of triazole derivatives, including this compound, often involves large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, utilizing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

[4-(2-Ethyl-2H-1,2,3-triazol-4-yl)phenoxy]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction can yield triazolines .

Scientific Research Applications

[4-(2-Ethyl-2H-1,2,3-triazol-4-yl)phenoxy]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [4-(2-Ethyl-2H-1,2,3-triazol-4-yl)phenoxy]acetic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to modulation of their activity. This compound can inhibit enzymes by binding to their active sites or alter receptor function by interacting with their binding domains .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent.

    Anastrozole: A triazole-based aromatase inhibitor used in cancer treatment.

    Rufinamide: A triazole anticonvulsant.

Uniqueness

[4-(2-Ethyl-2H-1,2,3-triazol-4-yl)phenoxy]acetic acid is unique due to its specific structural features, which allow it to interact with a wide range of biological targets. Its combination of the triazole ring and phenoxyacetic acid moiety provides distinct chemical and biological properties that differentiate it from other triazole derivatives .

Properties

89220-98-4

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

2-[4-(2-ethyltriazol-4-yl)phenoxy]acetic acid

InChI

InChI=1S/C12H13N3O3/c1-2-15-13-7-11(14-15)9-3-5-10(6-4-9)18-8-12(16)17/h3-7H,2,8H2,1H3,(H,16,17)

InChI Key

RRVDJEXFNAMDKC-UHFFFAOYSA-N

Canonical SMILES

CCN1N=CC(=N1)C2=CC=C(C=C2)OCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.